2-Amino-5-chloro-3-methylpyridine hemihydrate

Electrophilic substitution Hydrogen exchange kinetics Aminopyridine reactivity

2-Amino-5-chloro-3-methylpyridine hemihydrate (CAS 1173019-45-8) is a halogenated aminopyridine derivative with the empirical formula C6H7ClN2·0.5H2O and a molecular weight of 151.59 g/mol. The compound exists as a solid at room temperature with a reported melting point of 56–61 °C and is typically supplied at 97% purity.

Molecular Formula C12H16Cl2N4O
Molecular Weight 303.18 g/mol
CAS No. 1173019-45-8
Cat. No. B1602394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-3-methylpyridine hemihydrate
CAS1173019-45-8
Molecular FormulaC12H16Cl2N4O
Molecular Weight303.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)Cl.CC1=CC(=CN=C1N)Cl.O
InChIInChI=1S/2C6H7ClN2.H2O/c2*1-4-2-5(7)3-9-6(4)8;/h2*2-3H,1H3,(H2,8,9);1H2
InChIKeyXUNMRTSHBBFPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloro-3-methylpyridine hemihydrate: CAS 1173019-45-8 for Pharmaceutical and Agrochemical Intermediate Procurement


2-Amino-5-chloro-3-methylpyridine hemihydrate (CAS 1173019-45-8) is a halogenated aminopyridine derivative with the empirical formula C6H7ClN2·0.5H2O and a molecular weight of 151.59 g/mol . The compound exists as a solid at room temperature with a reported melting point of 56–61 °C and is typically supplied at 97% purity . Structurally, it features an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position on the pyridine ring, and is commercially available as the hemihydrate crystalline form . This compound serves as a versatile building block in pharmaceutical research, particularly in the synthesis of kinase inhibitors and other nitrogen-containing heterocycles .

Why 2-Amino-5-chloro-3-methylpyridine hemihydrate Cannot Be Substituted by Unsubstituted or Differently Substituted Aminopyridine Analogs


Substitution of 2-amino-5-chloro-3-methylpyridine hemihydrate with simpler aminopyridine analogs introduces material risks to synthetic route reproducibility and downstream biological activity. The specific 2-amino-5-chloro-3-methyl substitution pattern creates a unique electronic environment on the pyridine ring, where the electron-donating amino group at the 2-position, the electron-withdrawing chlorine at the 5-position, and the methyl group at the 3-position collectively modulate both nucleophilicity and regioselectivity in subsequent coupling reactions . For instance, compounds lacking the 3-methyl group exhibit altered hydrogen exchange kinetics at the 3-position [1], while analogs missing the 5-chloro substituent demonstrate different metal coordination behavior in complex formation [2]. In procurement contexts, the hemihydrate form (CAS 1173019-45-8) offers defined stoichiometry and crystalline stability compared to the anhydrous free base (CAS 20712-16-7), impacting weighing accuracy and long-term storage consistency .

Quantitative Differentiation Evidence for 2-Amino-5-chloro-3-methylpyridine hemihydrate (CAS 1173019-45-8)


Regioselective Hydrogen Exchange Kinetics: 2-Amino-5-chloro-3-methylpyridine vs. 2-Amino-5-chloropyridine

In acid-catalyzed hydrogen exchange studies, 2-amino-3-methylpyridine undergoes exchange at the 5-position, whereas 2-amino-5-chloropyridine undergoes exchange at the 3-position [1]. This regiochemical divergence demonstrates that the presence and position of substituents dictate the site of electrophilic attack, directly impacting synthetic route design for further functionalization. The target compound's 2-amino-5-chloro-3-methyl substitution pattern combines both structural features, conferring a unique hydrogen exchange profile relative to mono-substituted analogs [1].

Electrophilic substitution Hydrogen exchange kinetics Aminopyridine reactivity

Molecular Weight and Stoichiometric Precision: Hemihydrate vs. Anhydrous Free Base Forms

The hemihydrate form (CAS 1173019-45-8) has a molecular weight of 151.59 g/mol (calculated as C6H7ClN2·0.5H2O), whereas the anhydrous free base (CAS 20712-16-7) has a molecular weight of 142.59 g/mol . This 6.3% difference in molecular weight corresponds to the inclusion of 0.5 equivalents of water per molecule of aminopyridine. For a 10 mmol reaction, using the hemihydrate form without accounting for water content would result in a 6.3% underweight of active aminopyridine moiety, equivalent to 0.63 mmol of active compound deficit . The hemihydrate form provides crystalline stability and defined water content, enabling precise stoichiometric calculations in moisture-sensitive synthetic applications .

Form selection Stoichiometry Analytical chemistry Weighing accuracy

Hygroscopicity and Storage Stability: Hemihydrate vs. Hygroscopic Free Base Forms

The hemihydrate form (CAS 1173019-45-8) is a defined crystalline hydrate with a melting point of 56–61 °C and is recommended for storage at room temperature in a cool, dry environment . Many aminopyridine free bases are hygroscopic and subject to variable water uptake during storage and handling, which can compromise weighing accuracy and introduce batch-to-batch variability [1]. The hemihydrate crystalline form provides a stable, non-hygroscopic solid with consistent water content, whereas the anhydrous free base (CAS 20712-16-7) may absorb atmospheric moisture unpredictably, altering its effective molecular weight and purity over time [1]. This difference in solid-state stability directly impacts the reliability of long-term research reproducibility.

Solid-state stability Hygroscopicity Storage conditions Crystalline form

Substituent Electronic Effects: LogP and Topological Polar Surface Area Differentiation

The target compound (anhydrous form, CAS 20712-16-7) has a calculated XLogP3 value of 1.5 and a topological polar surface area (TPSA) of 38.9 Ų . In comparison, unsubstituted 2-aminopyridine has a lower XLogP of approximately 0.4 and a TPSA of 38.9 Ų; 2-amino-5-chloropyridine has an XLogP of approximately 1.2; and 2-amino-3-methylpyridine has an XLogP of approximately 1.0 [1]. The combined 5-chloro and 3-methyl substitution on the target compound yields the highest lipophilicity among these analogs while maintaining the same hydrogen bonding capacity (identical TPSA), a profile that may enhance membrane permeability in biological systems [1].

Lipophilicity LogP TPSA Drug-likeness Medicinal chemistry

Optimal Procurement and Application Scenarios for 2-Amino-5-chloro-3-methylpyridine hemihydrate (CAS 1173019-45-8)


Kinase Inhibitor Lead Optimization and Scaffold Diversification

2-Amino-5-chloro-3-methylpyridine serves as a versatile aminopyridine scaffold for kinase inhibitor development . The compound's substitution pattern provides a balance of lipophilicity (XLogP3 = 1.5) and hydrogen bonding capacity (TPSA = 38.9 Ų) suitable for targeting the ATP-binding pocket of kinases, while the 5-chloro and 3-methyl groups offer synthetic handles for further diversification through cross-coupling reactions . Procuring the hemihydrate form ensures consistent stoichiometry and weighing precision during multi-step analog synthesis programs, where small molar variations can significantly impact reaction yields and final compound purity .

Agrochemical Intermediate for Pyridine-Based Herbicide and Fungicide Synthesis

This compound functions as a key building block in the synthesis of pyridine-based agrochemicals, including herbicides, insecticides, and fungicides [1]. The 2-amino group enables incorporation into urea and carbamate herbicide scaffolds, while the 5-chloro substituent provides a site for further functionalization via nucleophilic aromatic substitution or metal-catalyzed coupling. The defined crystalline hemihydrate form offers advantages in process chemistry scale-up applications where precise molar equivalents and consistent solid handling properties are essential for batch reproducibility .

Coordination Chemistry and Metal Complex Synthesis

Aminopyridine derivatives, including 2-amino-3-methylpyridine and 2-amino-5-chloropyridine analogs, have been employed as ligands in Co(II) complex synthesis, demonstrating distinct coordination geometries and magnetic properties depending on the substitution pattern [2]. The target compound's combined 3-methyl and 5-chloro substituents offer a unique electronic environment for metal coordination studies, where the electron-donating methyl and electron-withdrawing chlorine groups modulate the ligand field strength. The non-hygroscopic hemihydrate form ensures consistent ligand stoichiometry during complex formation reactions .

Heterocyclic Library Synthesis via Electrophilic Substitution

Based on established hydrogen exchange kinetics of structurally related aminopyridines, the target compound's specific substitution pattern directs electrophilic attack to predictable ring positions [3]. This regiospecificity enables chemists to design synthetic routes with confidence in the site of further functionalization, whether through halogenation, nitration, or Friedel-Crafts type reactions. The hemihydrate crystalline form provides a stable, well-characterized starting material for building diverse heterocyclic compound libraries where positional isomer purity is critical for meaningful structure-activity relationship studies .

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